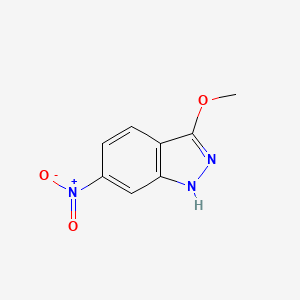

3-Methoxy-6-nitro-1H-indazole

Descripción

Significance of Indazole Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The indazole ring, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a structural motif of immense importance in medicinal chemistry. mdpi.comnih.gov This is due to its ability to form key interactions with biological targets, such as enzymes and receptors. The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to strong and specific binding within the hydrophobic pockets of proteins. tandfonline.com

Indazole derivatives have been successfully developed into a range of therapeutic agents. Notable examples include Benzydamine, a non-steroidal anti-inflammatory drug, and several kinase inhibitors used in oncology, such as Axitinib and Pazopanib. tandfonline.comtaylorandfrancis.com The versatility of the indazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile. This has led to the exploration of indazole derivatives for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.com

Overview of Heterocyclic Compound Research Paradigms

Research into heterocyclic compounds like 3-Methoxy-6-nitro-1H-indazole generally follows established paradigms. The process often begins with the synthesis of the core heterocyclic structure, followed by the strategic introduction of various functional groups. The goal of derivatization is to create a library of related compounds with diverse physicochemical properties.

These new compounds are then subjected to screening for biological activity. This can involve a variety of in vitro assays against specific enzymes, receptors, or cell lines, or in vivo studies in model organisms. For instance, studies on novel 3-chloro-6-nitro-1H-indazole derivatives involved testing their antileishmanial activity against different Leishmania species. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict the binding of these compounds to their biological targets and to understand their mechanism of action at a molecular level. nih.gov

Research Trajectories for Substituted Indazoles

The specific substituents on the indazole ring largely dictate the research direction. For this compound, the presence of the nitro group and the methoxy (B1213986) group suggests several potential avenues of investigation.

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the indazole ring. Furthermore, the nitro group itself can be a key pharmacophore or can be chemically reduced to an amino group, providing a handle for further synthetic modifications. Research on other nitroindazole derivatives has revealed their potential as antimicrobial and antiprotozoal agents. For example, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated for their in vitro activity against several species of Leishmania. mdpi.com Similarly, derivatives of 3-chloro-6-nitro-1H-indazole have also been investigated as promising antileishmanial candidates. nih.gov

The methoxy group at the 3-position is also significant. The 3-alkoxy substitution pattern is a known feature in biologically active indazoles. Studies on 3-alkoxy-1-alkyl-5-nitro-1H-indazoles have demonstrated activity against Trypanosoma cruzi, the parasite that causes Chagas disease. taylorandfrancis.com This suggests that this compound could serve as a valuable intermediate for the synthesis of more complex derivatives with potential therapeutic applications in infectious diseases. The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with target proteins.

Data Table for this compound

| Property | Value | Source |

| CAS Number | 711-94-4 | bldpharm.comchemexpress.cn |

| Molecular Formula | C₈H₇N₃O₃ | bldpharm.com |

| Molecular Weight | 193.16 g/mol | bldpharm.com |

| Purity | Commercially available | bldpharm.comklamar-reagent.com |

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science, involves a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern on the indazole core. The construction of this molecule relies on fundamental reactions in organic chemistry, including the formation of the bicyclic indazole ring system, electrophilic nitration, and nucleophilic substitution. This article explores the primary synthetic methodologies for preparing this compound and its related derivatives, focusing on the strategic construction of the indazole ring and the regioselective introduction of the methoxy and nitro functionalities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYWKOVKYCUERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738350 | |

| Record name | 3-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-94-4 | |

| Record name | 3-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Methoxy 6 Nitro 1h Indazole

Influence of Methoxy (B1213986) and Nitro Substituents on Indazole Reactivity

The chemical nature of 3-Methoxy-6-nitro-1H-indazole is defined by the electronic contributions of its substituents. The methoxy group (-OCH₃) at the C3 position is an electron-donating group (EDG) through resonance, increasing the electron density of the pyrazole (B372694) portion of the heterocycle. Conversely, the nitro group (-NO₂) at the C6 position is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects, which significantly reduces the electron density of the benzene (B151609) ring. drugbank.com

This electronic push-pull system has several consequences for the molecule's reactivity:

Acidity and Basicity : The electron-withdrawing nitro group increases the acidity of the N-H proton, making deprotonation easier under basic conditions. The two nitrogen atoms of the indazole ring possess lone pairs of electrons and can act as bases, though their basicity is reduced by the aromatic system and the EWG. caribjscitech.com 2H-indazoles are generally stronger bases than their 1H-counterparts. chemicalbook.com

Electrophilic Substitution : The benzene ring is strongly deactivated towards electrophilic aromatic substitution due to the C6-nitro group.

Nucleophilic Substitution : The electron-deficient nature of the benzene ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity of Nitrogen Atoms : The relative nucleophilicity of the N1 and N2 atoms, crucial for reactions like alkylation, is influenced by both the C3-methoxy and C6-nitro groups.

Reaction Mechanisms of Derivatization Reactions

Indazoles, as heteroaromatic compounds, can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com However, in this compound, the reaction is complex. The powerful deactivating effect of the C6-nitro group makes further electrophilic substitution on the benzene ring (at positions C4, C5, and C7) highly unfavorable. While the pyrazole ring is activated by the C3-methoxy group, the C3 position itself is already substituted. Electrophilic attack on the nitrogen atoms is possible but often leads to subsequent reactions. Direct C3-functionalization is generally rare due to the lack of nucleophilicity at this position. nih.gov

Nitration of unsubstituted indazole typically yields a mixture of products, while the nitration of 3-methylindazole in a mixed acid system of nitric and sulfuric acid introduces a nitro group, primarily at the C6 position, to yield 3-methyl-6-nitro-1H-indazole. liskonchem.com This suggests that if 3-methoxy-1H-indazole were to be nitrated, the C6 position would be a likely site for substitution.

The presence of the strongly electron-withdrawing nitro group at C6 makes the benzene ring of the indazole system susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction typically requires a good leaving group (like a halogen) positioned ortho or para to the nitro group. While the nitro group itself can sometimes be displaced under harsh conditions, it is more common for it to activate other positions on the ring for nucleophilic attack. For instance, syntheses of 1-aryl-5-nitro-1H-indazoles have been achieved through an SNAr-terminated domino reaction, highlighting the role of the nitro group in facilitating such transformations. mdpi.com

The alkylation of N-unsubstituted indazoles is a critical derivatization reaction that typically yields a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on several factors, including the electronic and steric nature of substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.orgconnectjournals.com

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov Consequently, reactions under thermodynamic control often favor the N1-substituted product. In contrast, kinetically controlled conditions may favor the N2 isomer.

For this compound, the regioselectivity of alkylation is influenced by:

Electronic Effects : The electron-withdrawing C6-nitro group decreases the electron density across the molecule but can influence the relative nucleophilicity of N1 versus N2. Studies on substituted indazoles have shown that electron-deficient indazoles can exhibit high N1-selectivity under certain conditions (e.g., NaH in THF). nih.gov

Steric Effects : The methoxy group at the C3 position introduces steric hindrance, which can disfavor alkylation at the adjacent N2 position, thereby favoring N1 substitution. However, this effect is often balanced by other factors.

Reaction Conditions : The choice of base and solvent system is paramount. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for promoting N1-selective alkylation. nih.govbeilstein-journals.org Conversely, different conditions can lead to preferential N2 alkylation. rsc.orgwuxibiology.com

| Substituent Position | Substituent Type | Favored Isomer | Conditions | Reference |

|---|---|---|---|---|

| C3 | Electron-donating/Sterically bulky | N1 | NaH in THF | nih.gov |

| C7 | Electron-withdrawing (e.g., -NO₂) | N2 | NaH in THF | nih.govresearchgate.net |

| General | Various | N2 | TfOH, Diazo compounds | rsc.org |

| General | Various | N1 (Thermodynamic) | High temperature, long reaction time | connectjournals.com |

| General | Various | N2 (Kinetic) | Low temperature, short reaction time | connectjournals.com |

The nitro group at the C6 position is readily susceptible to reduction. A common method for this transformation is treatment with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), which efficiently converts the nitro group to an amino group (-NH₂), yielding 6-amino-3-methoxy-1H-indazole. chemicalbook.com This transformation is crucial for further functionalization of the benzene ring.

The methoxy group at C3 is generally stable under standard oxidizing and reducing conditions. Aromatic methoxy groups can be cleaved to form hydroxyl groups (-OH) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). However, such conditions are harsh and may affect other parts of the indazole molecule.

Tautomerism and Isomerization Studies in Substituted Indazoles

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. ijcrt.org The 1H form, which has a benzenoid structure, is generally more thermodynamically stable than the 2H form, which has a quinonoid structure. chemicalbook.comnih.govnih.govchemrxiv.org Therefore, in solution and solid states, the 1H-tautomer typically predominates for most substituted indazoles. nih.gov

The equilibrium between these tautomers can be influenced by:

Substituents : The electronic nature of substituents can affect the relative stability of the two forms. For this compound, the equilibrium is expected to strongly favor the 1H tautomer due to the stability of the benzenoid aromatic system.

Solvent : The polarity of the solvent can influence the tautomeric equilibrium, although the 1H form usually remains dominant. chemicalbook.com

pH : The state of protonation can affect tautomeric preference. In acidic solutions, indazole will be protonated. acs.org

Isomerization can also occur during reactions. For example, N-acylation of indazoles can initially yield the N2-substituted product, which may then isomerize to the more thermodynamically stable N1-acylindazole. nih.gov Similarly, N-alkylation can sometimes lead to an initial kinetic product that rearranges to a more stable thermodynamic isomer under the reaction conditions. connectjournals.com

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, as well as two-dimensional techniques, a complete picture of the atomic connectivity and environment within the 3-Methoxy-6-nitro-1H-indazole molecule can be constructed.

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number, environment, and connectivity of protons within the molecule. Based on the analysis of related 6-nitro-1H-indazole derivatives, the chemical shifts (δ) of the protons can be predicted. rsc.orgnih.gov The aromatic region of the spectrum would likely display signals for the protons on the benzene (B151609) ring portion of the indazole core.

The proton at position 7 (H-7) is anticipated to appear as a singlet or a doublet with a small coupling constant, influenced by the adjacent nitro group. The protons at positions 4 and 5 (H-4 and H-5) would likely exhibit doublet or doublet of doublets splitting patterns due to coupling with each other. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum. The N-H proton of the indazole ring typically presents as a broad singlet at a downfield chemical shift. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | >10.0 | br s |

| H-4 | 7.5 - 8.0 | d |

| H-5 | 7.8 - 8.2 | dd |

| H-7 | 8.0 - 8.5 | d |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides essential information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group will significantly affect the chemical shifts of the aromatic carbons. nih.govmdpi.com

The carbon atom attached to the nitro group (C-6) is expected to be significantly deshielded. Conversely, the carbon atom bearing the methoxy group (C-3) will also experience a downfield shift. The carbon of the methoxy group itself will appear in the typical range for such functionalities. The other aromatic carbons will resonate in the expected downfield region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | 150 - 160 |

| C-3a | 120 - 125 |

| C-4 | 110 - 120 |

| C-5 | 120 - 125 |

| C-6 | 140 - 150 |

| C-7 | 105 - 115 |

| C-7a | 140 - 145 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, this technique can differentiate between the two nitrogen atoms of the pyrazole (B372694) ring and the nitrogen of the nitro group. The chemical shifts of the indazole ring nitrogens (N-1 and N-2) are known to be very different, providing a clear distinction between the two. nih.govrsc.org The nitrogen of the nitro group is expected to have a characteristic chemical shift in a distinct region of the spectrum. The precise chemical shifts will be influenced by the substitution pattern on the indazole ring. nih.gov

Two-dimensional (2D) NMR techniques are crucial for establishing the complete structural connectivity of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations between H-4 and H-5 would be expected, confirming their positions on the benzene ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methoxy protons to the methoxy carbon. ipb.pt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of aromatic nitro compounds often involves the loss of NO₂ and NO groups. The fragmentation of the indazole core may also occur, leading to characteristic fragment ions. nist.gov The presence of the methoxy group could lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - OCH₃]⁺ | Loss of methoxy group |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.org The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. For C₈H₇N₃O₃, the theoretical exact mass can be calculated.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion undergoes fragmentation, creating a unique pattern that serves as a structural fingerprint.

For indazole derivatives, a common fragmentation pathway involves the isomerization of the molecular ion into a ring-opened form, which then fragments by losing hydrogen cyanide (HCN) thieme-connect.de. For substituted nitroindazoles, the fragmentation is also heavily influenced by the substituents. The analysis of this compound would focus on identifying the molecular ion peak and characteristic fragment ions. The molecular weight of the related compound 3-methyl-6-nitro-1H-indazole is 177.16 g/mol nih.govliskonchem.com. High-resolution mass spectrometry (HRMS) provides the elemental composition, with a related methoxy-nitro-indazole showing a [M+H]⁺ ion at m/z 208.06, corresponding to the formula C₈H₈N₃O₃ .

Key fragmentation pathways for this compound would likely involve:

Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Loss of a methyl radical (•CH₃): From the methoxy group, followed by the loss of carbon monoxide (CO).

Loss of a methoxy radical (•OCH₃).

Cleavage of the indazole ring: Typically involving the loss of N₂ or HCN.

A proposed fragmentation scheme based on related structures is outlined in the table below.

| Ion | Proposed Structure/Origin | m/z (Expected) |

| [M]⁺• | Molecular Ion of this compound | 193 |

| [M - NO₂]⁺ | Loss of the nitro group | 147 |

| [M - OCH₃]⁺ | Loss of the methoxy group | 162 |

| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group | 178 |

| [M - HCN]⁺• | Cleavage of the pyrazole ring | 166 |

This interactive table outlines the expected fragmentation patterns based on the analysis of similar chemical structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of a related compound, 6-nitro-1H-indazole, provides a reference for the characteristic peaks associated with the core structure nist.gov.

The key functional groups and their expected absorption bands are:

N-H Stretching: The N-H bond of the indazole ring typically shows a broad absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group is observed just below 3000 cm⁻¹ mdpi.com.

NO₂ Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1385 cm⁻¹. The reduction of the nitro group can be monitored by the disappearance of these peaks .

C=C and C=N Stretching: Aromatic ring stretching vibrations for the indazole nucleus are found in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the methoxy group exhibits a strong absorption band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1385 |

| C-O (Methoxy) | Asymmetric Stretch | 1200 - 1275 |

This interactive table summarizes the primary IR absorption bands anticipated for the identification of functional groups in this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Key findings from crystallographic studies of similar nitroindazole derivatives include:

Planarity: The indazole fused-ring system is typically found to be essentially planar researchgate.net.

Substituent Orientation: The nitro group often lies nearly coplanar with the indazole ring, facilitating electronic conjugation. In contrast, larger substituents on the nitrogen atom, such as an allyl group, may be oriented nearly perpendicular to the ring plane researchgate.net.

Intermolecular Interactions: The crystal packing is often stabilized by a network of intermolecular forces. In the structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the packing involves slipped π-stacking of the indazole units along with weak C-H···O and C-H···Cl hydrogen bonds imist.maresearchgate.net. Similarly, in 1-allyl-6-nitro-1H-indazole, molecules are linked by C-H···O non-classical hydrogen bonds researchgate.net.

These studies suggest that the crystal structure of this compound would likely feature a planar indazole core with intermolecular stabilization achieved through hydrogen bonds involving the nitro group and the N-H of the indazole ring, as well as potential π-π stacking interactions.

Chromatographic Methods in Research

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound in research settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for quantitative analysis. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For nitroindazole derivatives, reversed-phase HPLC is commonly used. Research on related compounds provides a template for method development. For example, the analysis of other nitro-1H-indazoles has been performed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water acs.org. The separation of 3-chloro-6-nitro-1H-indazole has been achieved on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. For mass spectrometry-compatible methods, formic acid is often substituted for phosphoric acid sielc.com.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase C18 or similar (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (formic acid) |

| Detection | UV-Vis spectrophotometry (typically 254 nm) |

| Application | Purity assessment, quantitative analysis |

This interactive table presents typical HPLC parameters for the analysis of nitroindazole derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis or modification of this compound. The separation occurs on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate.

In practice, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. The plate is then developed in a suitable solvent system (mobile phase). The difference in the retention factor (Rf) values between the starting material and the product indicates the progress of the reaction. For instance, the reduction of a nitroindazole to its corresponding amine results in a significant change in polarity and thus a different Rf value, which is easily visualized on the TLC plate . Reactions are frequently monitored using silica gel (60 F254) plates, and the resulting spots are visualized under UV light or with a staining agent researchgate.netwsu.edu.

| Application Scenario | Stationary Phase | Mobile Phase (Example) | Observation |

| Monitoring synthesis of a nitroindazole derivative | Silica Gel 60 F254 | Ethyl Acetate / Hexanes (1:1) | Appearance of a new spot (product) with a different Rf from the starting materials. |

| Monitoring reduction of the nitro group | Silica Gel 60 F254 | Ethyl Acetate / Hexanes | The product spot (amine) will have a lower Rf value (e.g., 0.3) compared to the starting material (nitro compound, e.g., 0.6) due to increased polarity. |

This interactive table illustrates the use of TLC for monitoring chemical reactions involving nitroindazoles.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 6 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are widely employed to determine the optimized geometries and energies of molecules like 3-Methoxy-6-nitro-1H-indazole.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on nitro-substituted indazoles, providing reliable geometric parameters and energies. nih.gov

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences these frontier orbitals.

Table 1: Calculated Electronic Properties of a Representative Nitroindazole Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 5.8 D |

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for molecular energies and structures.

For the indazole system, ab initio calculations have been instrumental in determining the relative stabilities of different tautomers. nih.gov For instance, MP2/6-31G** calculations have shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This kind of analysis is crucial for understanding the fundamental chemistry of this compound.

Prediction and Analysis of Tautomeric Equilibria (1H- and 2H-Indazole Forms)

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-indazole forms. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. The equilibrium between these forms is influenced by the nature and position of substituents on the indazole ring.

Theoretical calculations have consistently shown that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. researchgate.net For nitro-substituted indazoles, this trend generally holds, with the 1H-tautomer being the predominant species in the gas phase and in solution. nih.gov

Table 2: Calculated Relative Energies of 1H- and 2H-Tautomers of a Substituted Nitroindazole

| Tautomer | Relative Energy (kJ·mol⁻¹) |

| 1H-Indazole | 0.0 |

| 2H-Indazole | +18.5 |

Note: This data is based on calculations for a representative nitroindazole and illustrates the typical energy difference between the two tautomers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation of the methoxy (B1213986) group. Furthermore, simulations in a solvent, such as water, can shed light on how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions.

In a study of the closely related 3-chloro-6-nitro-1H-indazole, MD simulations were employed to understand the stability of the compound when bound to a biological target. researchgate.net Such simulations can provide insights into the flexibility of the ligand and the key intermolecular interactions that stabilize the complex.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new compounds and guide the design of more effective molecules.

For nitroaromatic compounds, including nitroindazoles, various molecular descriptors can be important for their biological activity. These can include electronic properties (such as HOMO-LUMO energies and dipole moment), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP). nih.gov

A typical 3D-QSAR study on indazole derivatives might involve aligning a set of molecules and then using statistical methods, such as Partial Least Squares (PLS), to build a model that relates variations in steric and electrostatic fields to changes in biological activity. nih.gov

Table 3: Key Molecular Descriptors in QSAR Models of Nitroaromatic Compounds

| Descriptor Type | Example Descriptors |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume |

| Hydrophobic | LogP |

| Topological | Molecular Connectivity Indices |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This technique is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed to predict its binding mode and affinity for a specific biological target. For example, nitroindazoles have been investigated as inhibitors of nitric oxide synthase (NOS). nih.govdrugbank.com

In a molecular docking study of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione reductase, the indazole core was found to form important hydrophobic and hydrophilic interactions within the enzyme's active site. researchgate.net It is likely that this compound would adopt a similar binding mode, with the methoxy and nitro groups potentially forming additional interactions that could influence its binding affinity.

Table 4: Representative Molecular Docking Results for an Indazole Derivative with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr123, Phe234, Arg345 |

| Types of Interactions | Hydrogen bonding, π-π stacking, Hydrophobic interactions |

Note: The data presented is hypothetical and serves to illustrate the typical output of a molecular docking study.

Biological and Pharmacological Research on Indazole Derivatives with Relevance to 3 Methoxy 6 Nitro 1h Indazole

Mechanisms of Biological Action of Indazole Compounds

Indazole derivatives exert their biological effects through diverse mechanisms of action, often involving the modulation of key cellular signaling pathways. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, survival, and angiogenesis. nih.govresearchgate.net By targeting the ATP-binding site of these enzymes, indazole-containing compounds can effectively block downstream signaling cascades that are often dysregulated in diseases like cancer. ijddmr.org

Another significant mechanism of action is the induction of apoptosis, or programmed cell death. Some indazole derivatives have been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2. This can be accompanied by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further contributing to cell death.

Furthermore, certain indazole compounds can interfere with the cell cycle, causing arrest at different phases and thereby preventing cell division. nih.gov This effect is often linked to the inhibition of enzymes involved in DNA synthesis or the disruption of the microtubule system. nih.govresearchgate.net The ability to disrupt cell migration and invasion is another important aspect of their biological action, often achieved by modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).

Anticancer Research Applications

The indazole scaffold is a key feature in several FDA-approved anti-cancer drugs, highlighting its importance in oncological research. The versatility of the indazole ring allows for structural modifications to achieve high potency and selectivity against various cancer targets. nih.gov

A significant focus of anticancer research on indazole derivatives has been their role as kinase inhibitors. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase that plays a critical role in the growth and survival of many cancer types. nih.gov Some compounds have shown strong potencies against both wild-type and mutant forms of EGFR, such as the T790M mutation which is associated with acquired resistance to EGFR inhibitors. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Numerous indazole-based compounds have been developed as inhibitors of FGFR1, demonstrating significant potential in preclinical studies. nih.govbenthamdirect.com These inhibitors are designed to fit into the ATP-binding pocket of the kinase, thereby blocking its activity. nih.gov

The following table summarizes representative indazole derivatives and their inhibitory activities against specific kinases.

| Compound Class | Target Kinase | IC₅₀ Values | Reference |

| 1H-indazole derivatives | EGFR T790M | 5.3 nM | nih.gov |

| 1H-indazole derivatives | EGFR | 8.3 nM | nih.gov |

| Indazole derivatives | FGFR1 | 3.3 nM | nih.gov |

| Indazole derivatives | VEGFR-2 | 1.24 nM | nih.gov |

Indazole derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. researchgate.netmdpi.com This broad-spectrum activity underscores the potential of this chemical class in cancer chemotherapy.

For instance, certain polysubstituted indazoles have shown significant growth inhibitory effects against ovarian (A2780), lung (A549), neuroblastoma (IMR32), and breast (MDA-MB-231, T47D) cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range. nih.govresearchgate.net Hybrid molecules incorporating both indazole and pyrimidine moieties have also exhibited potent cytotoxic activity against breast (MCF-7), lung (A549), and colorectal (Caco-2) cancer cells. mdpi.com

The table below presents the antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Compound 2f | Multiple cancer cell lines | 0.23–1.15 | |

| Polysubstituted indazoles | A2780 and A549 | 0.64 to 17 | nih.gov |

| Indazol-pyrimidine hybrid 5f | MCF-7 (Breast) | 1.858 | mdpi.com |

| Indazol-pyrimidine hybrid 5f | A549 (Lung) | 3.628 | mdpi.com |

| Indazol-pyrimidine hybrid 5f | Caco-2 (Colorectal) | 1.056 | mdpi.com |

| Compound 6o | K562 (Chronic myeloid leukemia) | 5.15 | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Indazole derivatives have been investigated as anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijddmr.orgnih.gov VEGFR-2 is a key mediator of angiogenesis, and its inhibition can effectively suppress the formation of new blood vessels that supply nutrients to tumors. researchgate.net

Several indazole-based compounds have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase activity, leading to the inhibition of endothelial cell proliferation and migration in vitro. nih.gov In vivo studies using models such as the zebrafish subintestinal vessel model have further confirmed the anti-angiogenic potential of these compounds. nih.gov

The identification and validation of molecular targets are crucial for the development of effective cancer therapies. For novel indazole derivatives, computational tools and experimental assays are employed to predict and confirm their biological targets. For example, target prediction software can suggest potential kinase targets for a given compound, which can then be validated through in vitro kinase assays. nih.gov

Furthermore, studies on the mechanism of action of active indazole compounds help to validate their targets. For instance, observing the downstream effects of a compound on specific signaling pathways can confirm its interaction with an upstream kinase. nih.gov This integrated approach of computational prediction and experimental validation is essential for advancing promising indazole derivatives through the drug discovery pipeline.

Antimicrobial Research

In addition to their anticancer properties, indazole derivatives have emerged as a promising class of antimicrobial agents. orientjchem.orgmdpi.comnih.gov The indazole scaffold has been explored for its activity against a variety of pathogens, including bacteria and fungi. nih.gov

The antimicrobial mechanism of action for some indazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, making it an attractive target for antibiotic development. nih.gov

Research has shown that certain N-methyl-3-aryl indazole derivatives exhibit good in vitro activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. orientjchem.orgnih.gov The versatility of the indazole structure allows for the synthesis of derivatives with a broad spectrum of antimicrobial activity.

Antibacterial Activity and Mechanisms of Action

Indazole derivatives have emerged as a promising class of antibacterial agents, with research focusing on their potential to combat resistant bacterial strains. nih.govnih.gov A significant mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is a well-validated target for antibiotics. nih.gov

One area of research has focused on designing indazole derivatives as inhibitors of the DNA gyrase B (GyrB) subunit. nih.goveurekaselect.com Through structure-based drug design and physicochemical property optimization, novel classes of indazole-based GyrB inhibitors have been discovered that exhibit excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that substitutions at the 5th and 6th positions of the indazole ring can lead to better hydrogen bond interactions with the DNA gyrase B active site, enhancing antibacterial potential. eurekaselect.com

Various synthesized indazole derivatives have been tested against a range of bacteria, demonstrating notable activity. For instance, certain novel 3-methyl-1H-indazole derivatives have shown efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. hep.com.cn Similarly, other research has identified N-methyl-3-aryl indazoles as being effective against bacterial strains such as Xanthomonas campestris and Bacillus cereus. nih.gov The development of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives has also yielded compounds with excellent antibacterial activity against S. aureus, B. subtilis, and E. coli, with molecular docking studies suggesting strong interactions with the DNA gyrase enzyme. pnrjournal.com

| Indazole Derivative Class | Bacterial Strain(s) | Observed Activity / Mechanism | Reference |

|---|---|---|---|

| Substituted Indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Significant growth inhibition (MIC = 50µg/mL); DNA gyrase B inhibition. | eurekaselect.com |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | B. subtilis, E. coli | Showed best antibacterial activity compared to ciprofloxacin standard. | hep.com.cn |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium | Dominant activity against tested bacterial strains. | nih.gov |

| Multi-substituted 4,5,6,7-tetrahydro-1H-indazoles (5A, 5D, 5F) | S. aureus, B. subtilis, E. coli | Excellent antibacterial activity; strong interaction with DNA gyrase. | pnrjournal.com |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles (with -Cl, -NO2, -Br groups) | S. aureus, β-Heamolytic streptococcus, V. cholerae | More potent than the standard drug Ciprofloxacin. | tandfonline.com |

Antifungal Activity Investigations

The antifungal potential of the indazole scaffold has been a subject of significant investigation. nih.govresearchgate.net Research has demonstrated that various indazole derivatives exhibit inhibitory activity against clinically relevant fungal pathogens, including various Candida species. jchr.orgnih.gov

Studies have shown that synthetic 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those possessing electron-withdrawing functional groups like nitro (-NO2), chloro (-Cl), or bromo (-Br), are potent against several fungal strains. tandfonline.com In some cases, these compounds were found to be more effective than the standard antifungal drug fluconazole against Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum. tandfonline.com

Furthermore, a series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. nih.gov Specifically, a derivative with an N,N-diethylcarboxamide substituent was identified as the most active against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. nih.gov This highlights the potential of the indazole framework in developing new agents to address antifungal drug resistance. Other studies have also confirmed the activity of N-methyl-3-aryl indazoles against C. albicans. nih.gov

| Indazole Derivative Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles (with -NO2, -Cl, -Br) | A. flavus, Mucor, Rhizopus, M. gypseum | More effective against tested strains than the standard drug Fluconazole. | tandfonline.com |

| 3-phenyl-1H-indazole derivatives (e.g., compound 10g) | C. albicans, C. glabrata (susceptible and resistant) | Demonstrated broad and potent anticandidal activity. | nih.gov |

| N-methyl-3-aryl indazoles | C. albicans | Found to have activity against this fungal strain. | nih.gov |

| Various Indazole Derivatives | Candida albicans | Microwave-assisted synthesis produced compounds with promising results. | jchr.org |

Antiparasitic Activity (e.g., Antileishmanial Effects, Trypanothione Reductase Inhibition)

Indazole derivatives have shown significant promise as antiparasitic agents, with numerous studies focusing on their activity against protozoa such as Leishmania, Trypanosoma cruzi, and Trichomonas vaginalis. pnrjournal.comingentaconnect.comnih.gov The 5-nitroindazole scaffold, in particular, has been a key area of interest for developing new antileishmanial drugs. nih.gov

In vitro studies have demonstrated the potential of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis. nih.gov Structure-activity relationship (SAR) analyses revealed that the presence of hydrophilic fragments substituted at position 1 of the indazole ring played a crucial role in improving the selectivity of these compounds. nih.gov One derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, showed an IC50 of 0.46 µM against amastigotes and a high selectivity index of 875. nih.gov

Further in vivo studies have been conducted on 3-alkoxy-1-benzyl-5-nitroindazole derivatives in a mouse model of cutaneous leishmaniasis. One such compound, NV6, demonstrated leishmanicidal activity comparable to the control drug amphotericin B, significantly reducing lesion development and parasite load. nih.gov The mechanism of action for some of these antiparasitic indazoles is believed to involve the inhibition of trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov Molecular docking studies have predicted the binding modes of active 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase. nih.gov

| Indazole Derivative | Parasite | Key Findings | Reference |

|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | IC50 = 0.46 ± 0.01 µM; Selectivity Index = 875. | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV6) | Leishmania amazonensis (in vivo) | Activity comparable to amphotericin B; significant reduction in lesion size and parasite load. | nih.gov |

| 2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Most compounds showed more potent antiprotozoal activity than metronidazole. | pnrjournal.com |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Active compounds showed potential binding to Trypanothione Reductase in docking studies. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The indazole core is a well-established pharmacophore for anti-inflammatory agents. nih.govnih.govhilarispublisher.com Benzydamine, an indazole-containing drug, is used clinically for its anti-inflammatory properties. pnrjournal.com Research has explored the anti-inflammatory potential of various indazole derivatives, including 6-nitroindazole, and has begun to elucidate the underlying mechanisms. nih.gov

Studies using carrageenan-induced paw edema in rats, a model for acute inflammation, have shown that indazole and its derivatives, such as 6-nitroindazole, can significantly inhibit inflammation in a dose- and time-dependent manner. nih.govnih.gov The anti-inflammatory effects of these compounds are linked to multiple mechanisms, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins. nih.govresearchgate.net

In addition to COX-2 inhibition, these derivatives have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov They also exhibit free radical scavenging activity, which contributes to their anti-inflammatory profile by reducing oxidative stress associated with inflammation. nih.govresearchgate.net The combined inhibition of COX-2, pro-inflammatory cytokines, and reactive oxygen species suggests that indazole derivatives possess a multi-faceted anti-inflammatory action. nih.govnih.gov

| Compound | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Indazole | COX-2 Inhibition | Concentration-dependent inhibition. | nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | Concentration-dependent inhibition. | nih.gov |

| Indazole | TNF-α Inhibition | Concentration-dependent inhibition (IC50 = 14.50 µM). | nih.govresearchgate.net |

| 6-Nitroindazole | TNF-α Inhibition | Concentration-dependent inhibition (IC50 = 11.20 µM). | nih.govresearchgate.net |

| Indazole | IL-1β Inhibition | Concentration-dependent inhibition (IC50 = 16.10 µM). | nih.govresearchgate.net |

| 6-Nitroindazole | IL-1β Inhibition | Concentration-dependent inhibition (IC50 = 13.90 µM). | nih.govresearchgate.net |

Antiviral Activity (e.g., Anti-HIV)

The indazole scaffold has been recognized for its potential in the development of antiviral agents, with studies investigating its activity against viruses such as influenza and Human Immunodeficiency Virus (HIV). matilda.sciencenih.govresearchgate.netresearchgate.net

Recent research has identified the pyrrolo[2,3-e]indazole core as a promising scaffold for developing novel neuraminidase inhibitors. Compounds based on this chemotype were found to inhibit the replication of H3N2 and H1N1 influenza A virus strains by suppressing viral neuraminidase activity. This suggests that the indazole framework can serve as a starting point for dual-acting inhibitors targeting both viral and bacterial neuraminidases.

In the context of anti-HIV research, hybrid molecules incorporating an indazole ring have been explored. doi.org A study investigating indazole-2-pyrone hybrids conducted computational docking analyses to evaluate their potential against HIV-1. The results indicated possible interactions between the hybrid ligands and the HIV-1 protease, suggesting a potential avenue for developing new antiretroviral agents. doi.org The broad spectrum of biological activities associated with indazole derivatives continues to make them an attractive target for antiviral drug discovery. researchgate.netresearchgate.net

Neuropharmacological Aspects

Indazole derivatives have been investigated for a variety of neuropharmacological activities, showing potential for the treatment of neurodegenerative diseases and other central nervous system disorders. ingentaconnect.comresearchgate.netbenthamdirect.com The indazole ring is a core component of several neurologically active compounds.

A prominent example is Granisetron, a serotonin 5-HT3 receptor antagonist that features an indazole moiety. pnrjournal.comhilarispublisher.com It is used clinically as an anti-emetic to manage nausea and vomiting, particularly in the context of cancer chemotherapy. hilarispublisher.com The success of Granisetron underscores the utility of the indazole scaffold in targeting neurological pathways.

Beyond its use in anti-emetics, research has pointed towards the potential of indazole derivatives in other neuropharmacological areas. Studies have suggested their possible application as antipsychotic drugs and non-narcotic analgesics. hilarispublisher.com Furthermore, the development of indazole-based compounds for treating neurodegenerative diseases is an active area of research, highlighting the versatility of this heterocyclic system in CNS drug discovery. ingentaconnect.comresearchgate.netbenthamdirect.com

Medicinal Chemistry Strategies for Lead Compound Development

The development of indazole derivatives as therapeutic agents relies on a variety of modern medicinal chemistry strategies to identify and optimize lead compounds. nih.govresearchgate.net These approaches aim to enhance potency, selectivity, and pharmacokinetic properties.

One key strategy is structure-based drug design , which has been successfully applied to discover indazole-based bacterial GyrB inhibitors. nih.gov By using X-ray crystallography of the target enzyme, chemists can design molecules that fit precisely into the active site, leading to potent inhibition.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. nih.gov For instance, in the development of antileishmanial 5-nitroindazole derivatives, SAR analysis demonstrated that adding hydrophilic fragments at a specific position could significantly improve the compound's selectivity index. nih.gov Similarly, SAR exploration of the C6 and C7 positions of the indazole core was crucial for improving the enzymatic and antibacterial activity of GyrB inhibitors. nih.gov

Other important strategies include:

Bioisosteric replacement and molecular simplification , which have been used to design new anticandidal agents by modifying known active compounds to improve their properties. nih.gov

Scaffold hopping and molecular hybridization , techniques used to create novel derivatives by combining the indazole core with other pharmacologically active motifs. nih.gov This approach was used to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov

Fragment-led de novo design , a method that involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. nih.gov

These diverse strategies enable medicinal chemists to systematically explore the chemical space around the indazole scaffold to develop novel and effective therapeutic agents for a wide range of diseases. researchgate.net

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. This approach has been instrumental in the development of potent indazole-based inhibitors for various therapeutic targets.

A key application of SBDD is in the design of kinase inhibitors, a major area for indazole derivatives. For instance, in the development of inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1), a compound was identified through screening and used as a starting point for structure-based optimization. nih.gov By critically evaluating the docking pose of this initial hit within the ULK1 crystal structure, researchers identified key interactions. The two nitrogen atoms of the indazole ring were observed forming hydrogen bonds with the amide backbone of the hinge region of the kinase, specifically with residues Glu93 and Cys95. nih.gov This structural insight guided the rational design of new analogues with modifications, such as the addition of an amino group at the 3-position of the indazole, which led to significantly more potent ULK1 inhibitors. nih.govnih.gov

Similarly, SBDD has been applied to develop inhibitors for the Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). tandfonline.combohrium.com Molecular docking studies revealed that the indazole structure can act as a "hinge binder," interacting with the crucial Cys694 residue in the kinase's hinge region. tandfonline.com This understanding allowed for the rational design of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. The design process involved introducing the indazole moiety as the hinge binder and optimizing other parts of the molecule to create potent and selective FLT3 inhibitors. tandfonline.combohrium.com

Another example is the design of inhibitors for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, which led to compounds with broad-spectrum antimicrobial activity. acs.org The use of 5-aminoindazole as a core scaffold in a structure-guided design process resulted in a 6000-fold increase in potency over a short period, demonstrating the efficiency of SBDD methodologies. acs.org

The general workflow for SBDD in the context of indazole derivatives is summarized in the table below.

| Step | Description | Example Target/Residue Interaction |

|---|---|---|

| Target Identification & Validation | Identifying a biologically relevant target (e.g., a kinase involved in a disease). | FLT3 in Acute Myeloid Leukemia. tandfonline.com |

| Structure Determination | Obtaining the 3D structure of the target, often via X-ray crystallography or NMR. | ULK1 crystal structure used for docking. nih.gov |

| Computational Docking | Simulating the binding of virtual indazole derivatives to the active site of the target. | Docking of indazole derivatives into the VEGFR-2 active site. |

| Analysis of Binding Mode | Identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indazole scaffold and target residues. | Indazole nitrogens H-bonding with Glu93 and Cys95 in ULK1. nih.gov |

| Rational Design & Synthesis | Designing and synthesizing new derivatives with modifications predicted to improve binding affinity and selectivity. | Addition of a 3-amino group to the indazole scaffold for ULK1 inhibitors. nih.gov |

| Biological Evaluation | Testing the synthesized compounds for their inhibitory activity against the target. | In vitro antiproliferative activity screening against cancer cell lines. |

Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) approaches become particularly valuable. These methods rely on the knowledge of molecules that are known to be active (ligands) for a specific target. By analyzing the common structural features and properties of these active ligands, a model can be developed to guide the design of new, potentially more potent molecules.

A fundamental component of LBDD is the study of Structure-Activity Relationships (SAR). SAR studies involve synthesizing a series of related compounds, such as various substituted indazoles, and evaluating how changes in their chemical structure affect their biological activity. This systematic approach helps to identify which functional groups and positions on the indazole scaffold are crucial for activity. nih.gov

More advanced LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore Modeling : A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. By aligning a set of active indazole derivatives, common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers can be identified. This pharmacophore model then serves as a 3D template to screen databases for new, structurally diverse compounds that match the model, or to guide the design of new indazole derivatives.

3D-QSAR : This method builds a statistical model that correlates the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic fields. youtube.com For a series of indazole derivatives, a 3D-QSAR model could predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and saving resources.

While specific QSAR studies on 3-methoxy-6-nitro-1H-indazole are not detailed in the available literature, the principles are widely applied to indazole-based drug discovery. For example, the design of cytotoxic and antibacterial indazole derivatives often involves synthesizing and testing a library of compounds with varied substitutions to build an understanding of the SAR, a foundational step for any LBDD effort. researchgate.net

| LBDD Method | Principle | Application to Indazole Derivatives |

|---|---|---|

| SAR Analysis | Systematically altering the molecular structure of indazole derivatives and assessing the impact on biological activity. | Identifying key substituents and positions on the indazole ring that enhance inhibitory potency. nih.gov |

| Pharmacophore Modeling | Identifying the common 3D arrangement of essential structural features in a set of active indazole molecules. | Creating a 3D query to find new chemical scaffolds or guide the design of novel indazoles with desired target interactions. |

| 3D-QSAR | Developing a predictive model that quantitatively links the 3D properties of indazole derivatives to their biological activity. youtube.com | Predicting the potency of newly designed indazole analogues to prioritize synthesis and testing. |

Rational Design of Indazole-Based Therapeutics

Rational design is an overarching strategy that integrates both structure-based and ligand-based approaches to create novel therapeutics. It involves the deliberate and logical modification of chemical structures to achieve a desired pharmacological effect. The indazole scaffold is highly amenable to such design strategies due to its synthetic tractability and its proven ability to interact with a wide range of biological targets. researchgate.netaustinpublishinggroup.com

One successful rational design strategy is molecular hybridization . This involves combining the indazole core, a known pharmacophore, with other molecular fragments that possess desirable biological activities. For example, researchers have designed and synthesized indazole-pyrimidine based compounds as potential anticancer agents. This approach aimed to merge the kinase-inhibiting properties of the indazole scaffold with features of pyrimidine-based drugs. Similarly, a series of 1H-indazole-3-amine derivatives were designed using a molecular hybridization strategy that incorporated a mercapto acetamide moiety, which is found in other cytotoxic drugs. mdpi.com

Another key aspect of the rational design of indazole therapeutics is the recognition of the 1H-indazole-3-amine structure as an effective hinge-binding fragment for kinases. mdpi.com This knowledge has been leveraged in the design of numerous kinase inhibitors. For example, the marketed drug Linifanib utilizes this motif to bind effectively with the hinge region of its target tyrosine kinases. mdpi.com This principle guides chemists to maintain this core structure while modifying other parts of the molecule to improve properties like selectivity, potency, and pharmacokinetic profile.

The structural optimization of lead compounds is a central theme in rational design. Starting from an initial hit compound, which may have moderate activity, medicinal chemists make iterative, informed modifications. For instance, in the development of novel FLT3 inhibitors, a lead compound was optimized by replacing a quinazoline core with a benzimidazole structure while retaining the indazole moiety as the hinge binder, leading to compounds with nanomolar inhibitory activity. tandfonline.combohrium.com This process is guided by the principles of SBDD (docking studies) and LBDD (SAR from related compounds).

The successful application of these rational design strategies has led to the development of several indazole-containing drugs that are either approved for clinical use or are in clinical trials, including Pazopanib, Entrectinib, and Axitinib. These examples underscore the power of rational design in transforming the versatile indazole scaffold into effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-6-nitro-1H-indazole, and what key reaction parameters influence yield?

- Methodological Answer : A typical approach involves sequential functionalization of the indazole core. For example, nitration of a methoxy-substituted indazole precursor or methylation of a pre-nitrated intermediate. In a related synthesis (1,3-dimethyl-6-nitro-1H-indazole), dimethyl carbonate was used as a methylating agent in DMF with triethylene diamine as a catalyst at 353 K, followed by column chromatography for purification . Key parameters include:

- Temperature : High temperatures (e.g., 353 K) for methylation.

- Catalyst : Use of bases like triethylene diamine to enhance reactivity.

- Purification : Silica gel chromatography to isolate isomers (e.g., 1,3- vs. 2,3-dimethyl products).

Nitration conditions (e.g., mixed acid systems) must be optimized to avoid over-nitration or decomposition.

Q. How should researchers optimize purification techniques for this compound to ensure high purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate nitro- and methoxy-substituted isomers. For example, 1,3-dimethyl-6-nitro-1H-indazole was isolated using this method .

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) can remove impurities. Monitor solubility trends to select optimal conditions.

- Analytical Validation : Confirm purity via HPLC (≥95%) and consistency in melting points (e.g., 184–188°C for related compounds) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm. Nitro groups deshield adjacent protons, causing shifts to δ 8.0–8.5 ppm for aromatic protons .

- ¹³C NMR : Nitro groups cause downfield shifts (~145–150 ppm for C-NO₂), while methoxy carbons appear at ~55–60 ppm.

- IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 207.16 g/mol for C₈H₇N₃O₃).

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL refinement improve data accuracy?

- Methodological Answer :

- Challenges :

- Disorder : Methoxy and nitro groups may exhibit rotational disorder, complicating electron density maps.

- Twinned Crystals : Common in nitro-substituted aromatics, requiring specialized refinement tools.

- Solutions :

- Use SHELXL for high-resolution refinement: Its constraint algorithms handle partial occupancy and anisotropic displacement parameters. For example, SHELXL’s "ISOR" command restrains thermal motion for disordered atoms .

- SHELXT for space-group determination: Automates Laue group identification from single-crystal data, reducing human error .

Q. How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Step 1 : Validate computational models by comparing calculated vs. experimental NMR shifts. Adjust solvent effects (e.g., DMSO vs. CDCl₃) in DFT settings.

- Step 2 : Check for tautomerism or conformational flexibility. For example, nitro group orientation may alter π-electron distribution, affecting chemical shifts.

- Step 3 : Cross-validate with X-ray Use crystallographic bond lengths/angles to refine computational geometries .

Q. What strategies are effective in studying the electronic effects of the nitro and methoxy groups on the indazole core using spectroscopic and computational methods?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance shifts to assess conjugation changes. Nitro groups typically increase λₘₐₐ due to enhanced π→π* transitions.

- DFT Calculations :

- Map electrostatic potential surfaces to identify electron-deficient (nitro) and electron-rich (methoxy) regions.

- Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks .

- Hammett Constants : Use σ values (σₘ for meta-substituents) to quantify electronic contributions. Nitro (σₘ=0.71) and methoxy (σₘ=0.12) groups have opposing effects on ring electronics.

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting point data reported for this compound across studies?

- Methodological Answer :

- Source 1 : Reproduce synthesis/purification steps from the original study (e.g., column chromatography vs. recrystallization) .

- Source 2 : Analyze polymorphic forms via PXRD. Nitro groups often induce polymorphism, leading to varied melting points.

- Standardization : Use DSC (Differential Scanning Calorimetry) to measure melting under controlled heating rates (e.g., 5°C/min) .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its nitro functional group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.